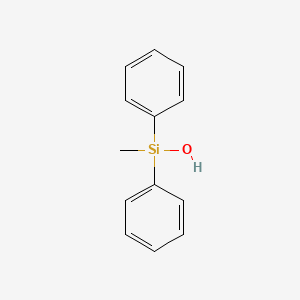

Silanol, methyldiphenyl-

Description

BenchChem offers high-quality Silanol, methyldiphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silanol, methyldiphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-methyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14OSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRTGXXQKWLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061132 | |

| Record name | Hydroxymethyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-25-6 | |

| Record name | Methyldiphenylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1-methyl-1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1-methyl-1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxymethyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxymethyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyldiphenylsilanol

Foreword: The Role of Methyldiphenylsilanol in Modern Chemistry

Methyldiphenylsilanol ((CH₃)(C₆H₅)₂SiOH) is a cornerstone organosilicon compound, valued for its unique structural and reactive properties. As a member of the silanol family, it serves as a critical precursor and intermediate in a wide array of chemical transformations. Its applications span from the synthesis of complex silicone polymers and resins to its use as a nucleophile in cross-coupling reactions and as a directing group in C-H bond activation.[1] The presence of both a compact methyl group and bulky phenyl groups on the silicon atom imparts a balance of steric hindrance and electronic effects, making it a versatile tool for researchers in materials science, organic synthesis, and pharmaceutical development. This guide provides an in-depth exploration of a robust synthetic protocol and the essential characterization techniques required to verify the structure and purity of this vital chemical building block.

Part 1: Synthesis via Grignard Reaction

The synthesis of methyldiphenylsilanol is most reliably achieved through the nucleophilic addition of a Grignard reagent to a suitable dichlorosilane, followed by controlled hydrolysis. This method, rooted in the foundational principles of organometallic chemistry, offers high yields and a straightforward pathway to the desired product. The genesis of modern organosilane chemistry is deeply intertwined with the Grignard reaction, which was first used by F. Stanley Kipping to form silicon-carbon bonds.[2]

Mechanistic Rationale

The synthesis proceeds in two primary stages. First, phenylmagnesium bromide, a potent carbon nucleophile, is reacted with methyldichlorosilane. The highly polarized C-Mg bond attacks the electrophilic silicon center, displacing one of the chloride leaving groups in a nucleophilic substitution reaction. The second phenyl group is introduced similarly. The resulting chlorosilane intermediate is then carefully hydrolyzed. The silicon-chlorine bond is highly susceptible to cleavage by water, leading to the formation of the final, stable silanol and hydrochloric acid.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of methyldiphenylsilanol.

Caption: Structure of Methyldiphenylsilanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. [3]Spectra should be recorded in a deuterated solvent such as CDCl₃ or acetone-d₆.

-

¹H NMR Spectroscopy:

-

Phenyl Protons (C₆H₅): Expect complex multiplets in the aromatic region, typically between δ 7.3 and 7.7 ppm. The signals correspond to the 10 protons of the two phenyl groups.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons will appear upfield, typically around δ 0.6-0.7 ppm.

-

Silanol Proton (Si-OH): A broad singlet whose chemical shift is highly variable depending on concentration, solvent, and temperature. It can appear anywhere from δ 1.5 to 5.0 ppm and may exchange with D₂O. The chemical shift of the silanol proton can be observed in various deuterated solvents. [4]

-

-

¹³C NMR Spectroscopy:

-

Phenyl Carbons (C₆H₅): Four distinct signals are expected for the phenyl groups: the ipso-carbon (attached to Si), and the ortho, meta, and para carbons. These typically appear in the δ 127-138 ppm range.

-

Methyl Carbon (CH₃): A signal in the upfield region, typically around δ -2.0 to 0.0 ppm.

-

Table of Expected NMR Data (in CDCl₃):

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |

| Si-CH ₃ | ~ 0.68 (s, 3H) | ~ -1.5 | Sharp singlet |

| Si-OH | Variable (br s, 1H) | - | Broad, D₂O exchangeable |

| Phenyl-H | 7.38-7.44 (m, 6H) | ortho: ~133.9 | Multiplets |

| 7.60-7.64 (m, 4H) | meta: ~129.8 | ||

| para: ~130.2 | |||

| ipso: ~137.0 | |||

| Data referenced from literature values. | |||

| [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups present in the molecule. The spectrum provides a unique "fingerprint" for the compound. [5] Table of Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3200-3600 | O-H stretch (H-bonded) | Strong, Broad |

| ~3070-3050 | Aromatic C-H stretch | Medium |

| ~2960 | Aliphatic C-H stretch | Weak |

| ~1590, 1485, 1430 | Aromatic C=C stretch | Medium-Strong |

| ~1260 | Si-CH₃ stretch | Strong |

| ~1120 | Si-C₆H₅ stretch | Strong |

| ~820-920 | Si-O stretch | Strong |

| Characteristic absorption frequencies for organosilicon compounds. | ||

| [5] | ||

| The most diagnostic peak is the broad O-H stretch, confirming the presence of the hydroxyl group. The absence of a strong Si-Cl band (around 540 cm⁻¹) indicates the completion of the hydrolysis step. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The molecular weight of methyldiphenylsilanol is 214.33 g/mol . The mass spectrum should show a peak corresponding to the molecular ion [C₁₃H₁₄OSi]⁺ at m/z = 214.

-

Major Fragments: Common fragmentation pathways for phenylsilanes involve the loss of substituent groups. Expect to see significant peaks corresponding to:

-

[M - CH₃]⁺: Loss of the methyl group (m/z = 199). This is often the base peak.

-

[M - C₆H₅]⁺: Loss of a phenyl group (m/z = 137).

-

-

Isotopic Pattern: The presence of silicon (²⁸Si, ²⁹Si, ³⁰Si) will give rise to characteristic M+1 and M+2 peaks with predictable relative abundances, confirming the presence of a silicon atom in the fragment.

Part 3: Safety and Handling

Hazard Identification:

-

Reagents: Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. Diethyl ether is extremely flammable. Dichlorosilanes are corrosive and react with moisture to release HCl gas. [6]* Product: Methyldiphenylsilanol is classified as a skin and eye irritant. [7] Handling Procedures:

-

All synthesis steps must be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. [8][9]* Ensure all glassware is completely dry and reactions involving Grignard reagents are performed under an inert atmosphere (N₂ or Ar) to prevent quenching and potential fire hazards.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use. [10][11]

References

-

Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. ResearchGate. Available at: [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. Available at: [Link]

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. Available at: [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. Available at: [Link]

-

NHC-catalyzed dehydrogenative self-coupling of diphenylsilane: A facile synthesis of octaphenylcyclotetra(siloxane). National Institutes of Health (NIH). Available at: [Link]

-

Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes. MDPI. Available at: [Link]

-

Silanol, 1-methyl-1,1-diphenyl- | C13H14OSi | CID 69900. PubChem. Available at: [Link]

-

Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at: [Link]

-

GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]

-

Silanol, methyldiphenyl-. NIST WebBook. Available at: [Link]

-

Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. ResearchGate. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

-

FT-IR spectra of reactants (MDI and phenol), polymerized MDI (p-MDI), and synthetized adduct (MDI-2Ph). ResearchGate. Available at: [Link]

-

Investigation of unexpected silane ions caused by gas‐phase reactions in Orbitrap gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

-

Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. National Institutes of Health (NIH). Available at: [Link]

-

The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. National Institutes of Health (NIH). Available at: [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. National Institutes of Health (NIH). Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

-

Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]

-

2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Organic Syntheses. Available at: [Link]

-

Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. Organic Syntheses. Available at: [Link]

- Grignard processes with improved yields of diphenylchlorosilanes as products. Google Patents.

-

MALDI-TOF mass spectrometry and reversed-phase HPLC-ELSD chromatography for structural and quantitative studies of major steroid saponins in commercial extracts of Yucca schidigera Roezl. PubMed. Available at: [Link]

-

Supplementary Data for: Catalytic metal-free Si-N cross-dehydrocoupling. The Royal Society of Chemistry. Available at: [Link]

-

Detection of organosilanes with surface enhanced infrared spectroscopy. SJSU ScholarWorks. Available at: [Link]

-

SILANOL TERMINATED (14-18% DIPHENYLSILOXANE)- DIMETHYLSILOXANE COPOLYMER. Gelest, Inc. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Applications of mass spectrometry in combinatorial chemistry. Wiley Online Library. Available at: [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses. Available at: [Link]

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. In Review. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

-

NMR Chemical Shifts. J. Org. Chem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gelest.com [gelest.com]

- 3. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. Silanol, 1-methyl-1,1-diphenyl- | C13H14OSi | CID 69900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. chempoint.com [chempoint.com]

- 10. fishersci.be [fishersci.be]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methyldiphenylsilanol: A Comprehensive Technical Guide to its Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldiphenylsilanol, a member of the organosilanol family, is a versatile molecule that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Its unique structural features, arising from the presence of a hydroxyl group directly attached to a silicon atom bearing both methyl and phenyl substituents, impart a nuanced reactivity profile. This guide provides an in-depth exploration of the structure, reactivity, and practical applications of methyldiphenylsilanol, offering field-proven insights and detailed protocols for the modern researcher.

I. Molecular Structure and Physicochemical Properties

Methyldiphenylsilanol, with the chemical formula C₁₃H₁₄OSi, possesses a tetrahedral geometry around the central silicon atom.[1] The silicon is bonded to a methyl group, two phenyl groups, and a hydroxyl group. This arrangement leads to a molecule with a distinct combination of steric bulk and electronic properties.

A. Structural Parameters

B. Physicochemical Data

A summary of the key physicochemical properties of methyldiphenylsilanol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄OSi | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| CAS Number | 778-25-6 | [1] |

| Melting Point | 167 °C | [3] |

| Boiling Point | 148 °C at 3 mmHg | [3] |

| Appearance | Colorless oil or solid | [4] |

C. Spectroscopic Characterization

The structural elucidation of methyldiphenylsilanol relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of methyldiphenylsilanol exhibits characteristic absorption bands. A prominent broad band is typically observed in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the silanol group. Strong absorptions related to the Si-phenyl and Si-methyl groups are also present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum provides valuable information about the proton environments. The proton of the hydroxyl group typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the phenyl groups resonate in the aromatic region (typically δ 7.2-7.8 ppm), and the methyl protons appear as a singlet in the upfield region (around δ 0.5-1.0 ppm). For methyldiphenylsilanol, the following shifts have been reported in CDCl₃: δ 7.64–7.60 (m, 4H), 7.44–7.38 (m, 6H), 2.40 (s, 1H, OH), 0.68 (s, 3H, CH₃).[4]

-

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the methyl carbon, the ipso, ortho, meta, and para carbons of the phenyl rings. The reported ¹³C NMR chemical shifts in CDCl₃ are δ 137.0, 133.9, 129.8, 128.0, and -1.2 (CH₃).[4]

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum of methyldiphenylsilanol shows a molecular ion peak (M⁺) at m/z 214.[8] The fragmentation pattern is characterized by the loss of methyl and phenyl groups, as well as rearrangements involving the silicon and oxygen atoms.

II. Synthesis of Methyldiphenylsilanol

Methyldiphenylsilanol can be synthesized through several routes, with the oxidation of methyldiphenylsilane being a common and efficient method.

A. Experimental Protocol: Oxidation of Methyldiphenylsilane

This protocol is based on a visible light-mediated organoboron-catalyzed metal-free synthesis of silanols.[4]

Materials:

-

Methyldiphenylsilane

-

Acridinium dye (AQDAB)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

25-mL quartz reaction tube

-

Magnetic stir bar

-

Visible light source (e.g., blue LEDs)

Procedure:

-

To a flame-dried 25-mL quartz reaction tube equipped with a magnetic stir bar, add methyldiphenylsilane (39.6 mg, 0.2 mmol, 1.0 equiv.).

-

Perform a triple oxygen replacement process using a double-row of tubes.

-

Add a mixture of AQDAB (0.9 mg, 0.002 mmol, 1.0 mol%), DMSO (1 mL), and H₂O (50 μL).

-

Stir the reaction mixture under visible light irradiation at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by standard procedures (e.g., extraction and column chromatography) to afford methyldiphenylsilanol as a colorless oil.

Expected Yield: 60%[4]

Caption: Workflow for the synthesis of methyldiphenylsilanol via oxidation.

III. Reactivity of Methyldiphenylsilanol

The reactivity of methyldiphenylsilanol is dominated by the presence of the Si-OH group. This functional group can act as both a proton donor and a nucleophile, and it is prone to self-condensation reactions.

A. Condensation Reactions

The most characteristic reaction of silanols is their self-condensation to form siloxanes, with the elimination of water. This reaction can be catalyzed by both acids and bases.

1. Base-Catalyzed Condensation:

Under basic conditions, the silanol is deprotonated to form a more nucleophilic silanolate anion. This anion then attacks the silicon atom of another silanol molecule in a nucleophilic substitution reaction, displacing a hydroxide ion.[1]

Caption: Mechanism of base-catalyzed condensation of methyldiphenylsilanol.

2. Acid-Catalyzed Condensation:

In the presence of an acid, the hydroxyl group of the silanol is protonated, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom and displacing a molecule of water.[1][4]

Caption: Mechanism of acid-catalyzed condensation of methyldiphenylsilanol.

The product of the self-condensation of methyldiphenylsilanol is 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.[9][10][11][12]

B. Use as a Protecting Group

The hydroxyl group of methyldiphenylsilanol can be used to protect other functional groups, particularly alcohols, by forming methyldiphenylsilyl ethers. These ethers are generally stable to a range of reaction conditions but can be selectively cleaved when desired.

1. Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using a silyl chloride, which can be adapted for methyldiphenylchlorosilane (prepared from methyldiphenylsilanol).

Materials:

-

Primary alcohol

-

Methyldiphenylchlorosilane

-

Imidazole or triethylamine

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM or DMF, add imidazole (1.5 equivalents) or triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyldiphenylchlorosilane (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the methyldiphenylsilyl ether.[13][14]

2. Deprotection of Methyldiphenylsilyl Ethers

The cleavage of methyldiphenylsilyl ethers can be achieved under various conditions, with fluoride ion sources being particularly effective due to the high strength of the Si-F bond.

Common Deprotection Reagents:

-

Tetrabutylammonium fluoride (TBAF) in THF: This is a very common and efficient method for cleaving silyl ethers.[15][16][17]

-

Hydrofluoric acid (HF) in pyridine or acetonitrile: This reagent can be used for more robust silyl ethers.

-

Acidic conditions (e.g., HCl in aqueous THF): While effective, these conditions may not be suitable for acid-sensitive substrates.[15]

Caption: Workflow illustrating the use of methyldiphenylsilanol as a protecting group.

C. Reactivity with Nucleophiles and Electrophiles

The silicon atom in methyldiphenylsilanol is electrophilic and can be attacked by nucleophiles. The hydroxyl group, on the other hand, is nucleophilic after deprotonation.

-

Reaction with Grignard Reagents: Methyldiphenylsilanol can react with Grignard reagents. The acidic proton of the hydroxyl group will first be abstracted by the Grignard reagent. Subsequent reaction at the silicon center is possible but less common.

-

Reaction with Alkyl Halides: In the presence of a base, the deprotonated methyldiphenylsilanol (silanolate) can act as a nucleophile and react with alkyl halides in a Williamson ether-type synthesis to form silyl ethers.[18][19]

IV. Applications in Drug Development and Organic Synthesis

The unique properties of methyldiphenylsilanol and its derivatives make them valuable in various fields, particularly in medicinal chemistry and organic synthesis.

A. Role in Medicinal Chemistry

The incorporation of silicon into drug molecules can significantly alter their physicochemical and pharmacokinetic properties.[20][21] Silanols, as isosteres of alcohols, can participate in hydrogen bonding interactions with biological targets. The methyl and phenyl groups on methyldiphenylsilanol can be modified to fine-tune lipophilicity and metabolic stability. The introduction of a methyl group, for instance, can influence a molecule's conformation and metabolic profile.[22] While specific examples of marketed drugs containing the methyldiphenylsilyl moiety are not widespread, the principles of its use are relevant to lead optimization in drug discovery.

B. Utility in Organic Synthesis

Beyond its role as a protecting group, methyldiphenylsilanol serves as a versatile building block in organic synthesis. The Si-OH group can be converted into other functional groups, allowing for the construction of more complex organosilicon compounds. The condensation of methyldiphenylsilanol is also a key step in the formation of silicone polymers with specific properties conferred by the phenyl and methyl substituents.

Conclusion

Methyldiphenylsilanol is a molecule of significant synthetic and practical importance. Its well-defined structure and predictable reactivity make it a valuable tool for chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective utilization in the design of new synthetic methodologies, the development of novel materials, and the discovery of new therapeutic agents.

References

-

National Institute of Standards and Technology. (n.d.). Silanol, methyldiphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of adhesion science and technology, 2(2), 127-149.

-

National Institute of Standards and Technology. (n.d.). Silanol, methyldiphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl(diphenyl)silanol. Wiley. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

- Li, Y., et al. (2022).

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

ChemTube3D. (n.d.). Silicon NMR. Retrieved from [Link]

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.

-

NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

- Apperley, D. C., et al. (1999). 29Si NMR chemical shifts variations in organically modifies silanes. Physical Chemistry Chemical Physics, 1(21), 5037-5044.

-

SpectraBase. (n.d.). Methyldiphenylsilane. Wiley. Retrieved from [Link]

- Santos, A. G., et al. (2014). Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calculations. Journal of Molecular Structure, 1059, 234-245.

- Unno, M., et al. (2000). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 14(7), 385-391.

- Krupp, L., et al. (2022). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane.

- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.

- Heinekey, D. M., & Oldham, W. J. (1993). Hydride abstraction from (η5-C5H5)Re(NO)(PPh3)(CH3). Journal of the American Chemical Society, 115(8), 3362-3363.

- Zhang, Y., et al. (2019). Base-Catalyzed Hydrolysis of Alkoxysilanes. In Silane Coupling Agents. IntechOpen.

- Gessner, V. H., et al. (2013). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry C, 117(43), 22203-22211.

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

-

MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]

-

PrepChem. (n.d.). Synthesis of methyldiphenylchlorosilane. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Hartmann, O., & Kalesse, M. (2014). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Krupp, L., et al. (2022). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. ResearchGate. Retrieved from [https://www.researchgate.net/publication/363870233_Crystal_structures_and_Hirshfeld_surface_analyses_of_bis45-dihydrofuran-2-yldimethylsilane_and_45-dihydrofuran-2-ylmethyl diphenylsilane]([Link] diphenylsilane)

- Nikolopoulos, A. A., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13(14), 9348-9371.

-

Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane. Retrieved from [Link]

-

PubChem. (n.d.). Silanol, 1-methyl-1,1-diphenyl-. Retrieved from [Link]

- Higuchi, M., & Tani, H. (1995). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Journal of Applied Polymer Science, 57(11), 1349-1356.

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST Chemistry WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry. Retrieved from [Link]

- Asian Journal of Organic & Medicinal Chemistry. (2022).

- Buzin, M. I., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 13(24), 4410.

-

Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

- Giraud, F., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Amino acids, 54(11), 1525–1566.

-

Jawaharlal Nehru Technological University Anantapur. (n.d.). Medicinal Chemistry I. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-1-PHENYL-1,3-BUTADIENE. Retrieved from [Link]

Sources

- 1. adhesivesmag.com [adhesivesmag.com]

- 2. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane [webbook.nist.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Methyldiphenylsilane | C13H14Si | CID 69893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]

- 22. Crystal structure and Hirshfeld surface analysis of dibromidobis({(S)-2-[1-(dimethylamino)ethyl]phenyl}diphenylsilanol-κO)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of Methyldiphenylsilanol

This guide provides a comprehensive technical overview of the thermal stability of methyldiphenylsilanol (MDPSiO), a key intermediate in silicone chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data presentation. It delves into the fundamental chemical principles governing the thermal decomposition of MDPSiO, outlines robust analytical methodologies for its characterization, and provides field-proven insights into interpreting the resulting data. While specific, publicly available thermogravimetric data for pure methyldiphenylsilanol is limited, this guide synthesizes information from closely related aryl-silane and silanol compounds to construct a predictive and mechanistically sound framework for understanding its thermal behavior.

Introduction: The Significance of Methyldiphenylsilanol's Thermal Profile

Methyldiphenylsilanol, with its unique combination of a reactive hydroxyl group and stabilizing phenyl and methyl substituents on a central silicon atom, holds a critical position in advanced materials synthesis. It serves as a precursor for specialized polysiloxanes, resins, and as a functionalizing agent for surfaces and nanoparticles. The thermal stability of MDPSiO is a paramount concern, as it dictates the processing temperatures for polymer synthesis, the operational limits of resulting materials, and the long-term stability of pharmaceutical formulations where it might be used as an excipient or intermediate. Understanding its decomposition pathways is crucial for preventing unwanted side reactions, ensuring product purity, and predicting material lifetime under thermal stress.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of methyldiphenylsilanol is not a single event but a multi-stage process governed by distinct chemical pathways that activate at different temperature regimes. The primary mechanisms are an initial, lower-temperature self-condensation and a subsequent, higher-temperature radical fragmentation.

Low-Temperature Pathway: Siloxane Condensation

At moderately elevated temperatures, typically in the range of 150-300 °C, the dominant degradation pathway for silanols is self-condensation. This reaction involves the elimination of a water molecule from two silanol molecules to form a stable siloxane (Si-O-Si) bond. This process is a fundamental step in the synthesis of silicone polymers from silanol precursors.

-

Causality: The reaction is driven by the high thermodynamic stability of the siloxane bond and the polarity of the Si-O-H group. The process can be catalyzed by residual acidic or basic impurities, which can significantly lower the onset temperature of condensation.

-

Products: The primary products are 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane and water. Further condensation can lead to the formation of higher molecular weight linear or cyclic siloxanes.

High-Temperature Pathway: Radical-Induced Fragmentation

At significantly higher temperatures (>400 °C), once the silanol groups have condensed or if the heating rate is rapid, the molecule undergoes decomposition via a free-radical mechanism.[1] This process involves the homolytic cleavage of the covalent bonds within the molecule, with bond strength dictating the sequence of fragmentation. The Si-C(phenyl) bond (dissociation energy ~80-95 kcal/mol) and Si-C(methyl) bond are the most likely points of initial cleavage.

-

Causality: High thermal energy overcomes the bond dissociation energies, leading to the formation of highly reactive radical species. Studies on analogous compounds like diphenyldimethylsilane show that decomposition initiates around 560 °C.[1]

-

Products: This pathway leads to a complex mixture of products. Initial cleavage can produce phenyl radicals, methyl radicals, and various silyl radicals. These intermediates can then participate in a cascade of secondary reactions, including:

-

Hydrogen Abstraction: Radicals abstracting hydrogen atoms from other molecules to form stable species like benzene and methane.

-

Internal Cyclization: Phenyl-substituted silyl radicals can undergo intramolecular cyclization to form highly stable dibenzosilole structures.[1]

-

Recombination and Cross-linking: Radicals recombine to form a variety of higher molecular weight species and eventually a cross-linked, carbonaceous-silica char.

-

The proposed decomposition pathways are illustrated in the diagram below.

Caption: Proposed thermal decomposition pathways for methyldiphenylsilanol.

Analytical Characterization: A Validated Methodological Workflow

A comprehensive evaluation of thermal stability requires a multi-technique approach. Thermogravimetric Analysis (TGA) quantifies mass changes, Differential Scanning Calorimetry (DSC) identifies thermal transitions, and Evolved Gas Analysis (EGA) identifies the decomposition products. This combination provides a self-validating system for a complete stability profile.

Data Presentation: Expected Thermal Events

The following table summarizes the expected thermal events for an aryl-methyl-silanol like MDPSiO, based on the mechanisms described above and data from related compounds.[1][2][3]

| Analytical Technique | Temperature Range (°C) | Observed Event | Associated Mass Loss (TGA) | Interpretation |

| DSC | 80 - 100 | Endothermic Peak | None | Melting of crystalline methyldiphenylsilanol. |

| TGA/DSC | 150 - 300 | Gradual Mass Loss (TGA) / Broad Endotherm (DSC) | ~4-8% (Theoretical) | Self-condensation of silanol groups, with the evolution of water. |

| TGA/DSC | > 400 (likely >500) | Sharp, Significant Mass Loss (TGA) / Exotherm (DSC) | > 70% | Onset of radical decomposition of the siloxane backbone and organic substituents. Exotherm indicates bond forming/rearrangement. |

| Pyrolysis-GC-MS | 150 - 300 | Water | - | Confirms the condensation reaction by detecting evolved water. |

| Pyrolysis-GC-MS | > 400 | Benzene, Methane, Toluene, Biphenyl, Siloxanes | - | Identifies the specific fragmentation products from the high-temperature radical decomposition pathway. |

Experimental Protocols

The following protocols describe a standardized workflow for assessing the thermal stability of a silanol sample.

-

Objective: To determine the temperatures at which the material loses mass due to volatilization or decomposition.[4][5]

-

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., indium, calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of methyldiphenylsilanol into a clean, tared ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.[2] A slower rate (e.g., 5 °C/min) can improve resolution of overlapping events, while a faster rate can mimic rapid processing conditions.[6]

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG).

-

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.[7][8]

-

Methodology:

-

Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of methyldiphenylsilanol into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). Integrate the peak areas to determine the enthalpy of each transition (ΔH).

-

-

Objective: To identify the chemical composition of volatile products released during thermal decomposition.[9][10]

-

Methodology:

-

System Setup: Interface a pyrolyzer unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount of methyldiphenylsilanol (~0.2-0.5 mg) into a pyrolysis sample cup.

-

Thermal Program (Multi-Step Analysis):

-

Step 1 (Desorption/Condensation): Heat the sample to 300 °C and hold for 60 seconds. Immediately transfer the evolved volatiles to the GC-MS for analysis to identify products of condensation (e.g., water).

-

Step 2 (Pyrolysis): Take the same sample and rapidly heat it to a higher temperature (e.g., 700 °C) and hold. Transfer the resulting pyrolyzates to the GC-MS to identify the products of radical fragmentation.[11]

-

-

GC-MS Analysis: Separate the evolved compounds on an appropriate GC column (e.g., a non-polar DB-5ms). Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

Data Analysis: Correlate the identified compounds with the mass loss events observed in the TGA thermogram to build a complete picture of the decomposition mechanism.

-

Workflow Visualization

The integrated analytical workflow is crucial for a comprehensive and self-validating assessment of thermal stability.

Caption: Workflow for the comprehensive thermal analysis of silanols.

Conclusion: A Framework for Stability Assessment

Methyldiphenylsilanol exhibits a dual-pathway thermal decomposition profile characterized by low-temperature condensation and high-temperature radical fragmentation. While precise decomposition temperatures require empirical measurement, the mechanistic framework presented here, based on the behavior of analogous aryl-silicon compounds, provides a robust predictive model. The true expertise in stability analysis lies not in a single data point, but in the rational application of a multi-technique analytical workflow. By combining TGA, DSC, and Py-GC-MS, researchers can quantify thermal limits, identify decomposition products, and elucidate the underlying chemical mechanisms. This integrated approach ensures a thorough, reliable, and field-proven assessment of thermal stability, enabling the confident development and application of methyldiphenylsilanol-derived materials.

References

-

N.A. - Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

-

N.A. - A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. Available at: [Link]

-

N.A. - Thermal Analysis of Pharmaceuticals. Mettler Toledo. Available at: [Link]

-

N.A. - Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate. Available at: [Link]

-

N.A. - Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) curves of neat resol, Resol–PMHS 2.5%, and Resol–PMHS 5.0%. ResearchGate. Available at: [Link]

-

N.A. - Representative differential scanning calorimetry (DSC) thermographs of the reaction mixtures before (continuous lines) and after (dotted lines) thermal treatment at 80 °C for three hours. ResearchGate. Available at: [Link]

-

N.A. - Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. ResearchGate. Available at: [Link]

-

N.A. - Pyrolysis-gas chromatography-mass spectrometry of cured phenolic resins. PubMed. Available at: [Link]

-

Lee, M. and Meier, D. - Synthesis and properties of diarylsiloxane and (aryl/methyl)siloxane polymers. ScienceDirect. Available at: [Link]

-

N.A. - Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

-

N.A. - Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. Available at: [Link]

-

N.A. - A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504. Shimadzu. Available at: [Link]

-

N.A. - Synthesis and thermal characterization of γ-Glycidoxypropyltrimethoxysilane modified phenol-formaldehyde resin. Journal of Military Science and Technology. Available at: [Link]

-

N.A. - Forensic Analysis Using Micro-Furnace Pyrolyzer and F-Search Software. Frontier-Lab. Available at: [Link]

-

N.A. - Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International. Available at: [Link]

-

N.A. - Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]

-

N.A. - Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. PMC. Available at: [Link]

-

N.A. - Thermal degradation of silanol-terminated PDMS – " unzipping " mechanism. ResearchGate. Available at: [Link]

-

N.A. - Bioequivalence & Bioavailability. MedCrave online. Available at: [Link]

-

N.A. - Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram. MDPI. Available at: [Link]

-

N.A. - Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. MDPI. Available at: [Link]

-

N.A. - TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. ijmra.us. Available at: [Link]

-

N.A. - Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative with phenol moiety in the main chain. ResearchGate. Available at: [Link]

-

N.A. - Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. PubMed. Available at: [Link]

-

N.A. - Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films. PMC. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. ijmra.us [ijmra.us]

- 6. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Pyrolysis-gas chromatography-mass spectrometry of cured phenolic resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Methyldiphenylsilanol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyldiphenylsilanol (C₁₃H₁₄OSi), a key organosilicon compound.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of spectra, grounded in established scientific principles, to elucidate the molecular structure and characteristics of methyldiphenylsilanol.

Introduction to Methyldiphenylsilanol

Methyldiphenylsilanol is an organosilicon compound featuring a silicon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1][2] This structure imparts unique chemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications.[3] Accurate and thorough characterization of this molecule is paramount, and spectroscopic techniques are the primary tools for achieving this. This guide delves into the core spectroscopic methods used to confirm the identity and purity of methyldiphenylsilanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.[4] For methyldiphenylsilanol, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of methyldiphenylsilanol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4][6]

-

Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectrum: Interpretation and Analysis

The proton NMR spectrum of methyldiphenylsilanol is expected to show distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the aromatic protons of the two phenyl groups, and the methyl protons.

-

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is highly variable and concentration-dependent, generally ranging from 1 to 5 ppm.[7] The broadness is due to chemical exchange with trace amounts of water and hydrogen bonding.

-

Aromatic Protons (-C₆H₅): The ten protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electronic effects of the silyl group, the ortho, meta, and para protons may have slightly different chemical shifts, leading to a complex multiplet pattern.

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to the silicon atom will appear as a sharp singlet in the upfield region, typically around 0.3-0.8 ppm. The silicon atom is less electronegative than carbon, causing the attached methyl protons to be more shielded.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyldiphenylsilanol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-OH | 1.0 - 5.0 | broad singlet | 1H |

| Aromatic (C₆H₅) | 7.0 - 8.0 | multiplet | 10H |

| Methyl (Si-CH₃) | 0.3 - 0.8 | singlet | 3H |

¹³C NMR Spectrum: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons (-C₆H₅): The phenyl carbons will resonate in the downfield region, typically between 125 and 140 ppm.[8][9] Due to the influence of the silicon substituent, four distinct signals are expected for the aromatic carbons: one for the ipso-carbon (the carbon directly attached to silicon), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon.

-

Methyl Carbon (-CH₃): The methyl carbon attached to the silicon atom will appear at a high field, typically in the range of -5 to 5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyldiphenylsilanol

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho, meta, para-C) | 125 - 135 |

| Methyl (Si-CH₃) | -5 - 5 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[10]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or dissolved in a suitable solvent (e.g., CCl₄ or CS₂).[1] For solid samples, the KBr pellet method is common.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.[11]

IR Spectrum: Interpretation and Analysis

The IR spectrum of methyldiphenylsilanol will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A prominent, sharp band around 3690 cm⁻¹ is characteristic of a "free" or non-hydrogen-bonded Si-OH group.[10] In a condensed phase (solid or liquid), this band may be broadened and shifted to a lower frequency (around 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.

-

C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic rings.[12]

-

C-H Stretches (Aliphatic): The C-H stretching of the methyl group will appear just below 3000 cm⁻¹ (typically 2960-2980 cm⁻¹).[12]

-

C=C Stretches (Aromatic): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

Si-C Stretch: The stretching vibration of the Si-C bond typically appears in the 1250-1270 cm⁻¹ region.

-

Si-O Stretch: A strong absorption band in the range of 810-950 cm⁻¹ is attributed to the Si-O stretching vibration of the silanol group.[10]

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene rings will result in strong bands in the 690-770 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Methyldiphenylsilanol

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (free) | ~3690 | Sharp, Medium |

| O-H Stretch (H-bonded) | 3200 - 3400 | Broad, Strong |

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Aliphatic C-H Stretch | 2960 - 2980 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Si-CH₃ Bend | ~1260 | Strong |

| Si-O Stretch | 810 - 950 | Strong |

| Aromatic C-H Bend | 690 - 770 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[13] It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like methyldiphenylsilanol. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[14]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

MS Spectrum: Interpretation and Fragmentation Analysis

The mass spectrum of methyldiphenylsilanol will show a molecular ion peak (M⁺) and several fragment ion peaks. The molecular weight of methyldiphenylsilanol is 214.33 g/mol .[1][2]

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 214.

-

Key Fragmentation Pathways: The fragmentation of organosilicon compounds often involves the cleavage of bonds to the silicon atom.[15] Common fragmentation mechanisms include charge site-initiated and radical site-initiated fragmentation.[16]

A plausible primary fragmentation step is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable diphenylsilanol cation.

[M]⁺• (m/z 214) → [M - CH₃]⁺ (m/z 199) + •CH₃

Another likely fragmentation is the loss of a phenyl radical (•C₆H₅).

[M]⁺• (m/z 214) → [M - C₆H₅]⁺ (m/z 137) + •C₆H₅

Further fragmentation of these primary ions can occur. For instance, the [M - CH₃]⁺ ion can lose a water molecule.

[M - CH₃]⁺ (m/z 199) → [C₁₂H₉Si]⁺ (m/z 181) + H₂O

The following diagram illustrates the proposed major fragmentation pathways for methyldiphenylsilanol.

Caption: Proposed Mass Spectrometry Fragmentation of Methyldiphenylsilanol.

Table 4: Predicted Major Ions in the Mass Spectrum of Methyldiphenylsilanol

| m/z | Proposed Ion Structure |

| 214 | [C₁₃H₁₄OSi]⁺• (Molecular Ion) |

| 199 | [(C₆H₅)₂SiOH]⁺ |

| 181 | [(C₆H₅)₂Si - H]⁺ |

| 137 | [CH₃(C₆H₅)SiOH]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of methyldiphenylsilanol. ¹H and ¹³C NMR confirm the proton and carbon framework, IR spectroscopy identifies the key functional groups, particularly the diagnostic Si-OH bond, and mass spectrometry establishes the molecular weight and provides structural insights through fragmentation analysis. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and quality assessment of this important organosilicon compound.

References

- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023).

- The elusive silica/water interface: isolated silanols under water as revealed by vibrational sum frequency spectroscopy. (2017). RSC Publishing.

- The 2D-IR spectrum of hydrogen-bonded silanol groups in pyrogenic silica. (2024). AIP Publishing.

- Silanol, methyldiphenyl-. NIST WebBook.

- Silanol, 1-methyl-1,1-diphenyl-. PubChem.

- Methyl(diphenyl)silanol: A Promising Chemical for Manufacturers and Suppliers. Ningbo Inno Pharmchem Co., Ltd.

- NMR - Interpret

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).

- ¹H NMR Spectra and Interpret

- The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs.

- How to read NMR spectra from the basics (chemical shift, integration r

- a guide to 13c nmr chemical shift values. Compound Interest.

- 13C NMR Chemical Shift.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2023). MDPI.

- mass spectra - fragmentation p

- common fragmentation mechanisms in mass spectrometry. (2022). YouTube.

- HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. (2022). YouTube.

Sources

- 1. Silanol, methyldiphenyl- [webbook.nist.gov]

- 2. Silanol, 1-methyl-1,1-diphenyl- | C13H14OSi | CID 69900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. acdlabs.com [acdlabs.com]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. gelest.com [gelest.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to 7-Methoxy-1-naphthylacetonitrile: Physicochemical Properties, Synthesis, and Applications

A Note on Chemical Identification: This guide focuses on the compound registered under CAS number 138113-08-3, commonly known as 7-Methoxy-1-naphthylacetonitrile. The initial query for CAS 778-69-8 did not yield significant, publicly available data corresponding to a compound of interest for pharmaceutical research and development. It is presumed that the intended subject of inquiry was the scientifically prominent 7-Methoxy-1-naphthylacetonitrile, a key precursor in modern pharmacosynthesis.

Introduction

7-Methoxy-1-naphthylacetonitrile is an aromatic organic compound of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a substituted naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of the methoxy and acetonitrile functional groups allows for a range of chemical transformations, making it a valuable building block in multi-step synthetic pathways.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methoxy-1-naphthylacetonitrile, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly its critical role in the production of the antidepressant drug Agomelatine.[1]

Physicochemical Properties

7-Methoxy-1-naphthylacetonitrile is typically a solid at room temperature, appearing as a white to pale beige or tan crystalline powder.[2][3] This stable solid form is advantageous for handling, storage, and transportation in a laboratory or industrial setting.[1]

Core Identifiers and Properties

A summary of the key physical and chemical data for 7-Methoxy-1-naphthylacetonitrile is presented below.

| Property | Value | Source(s) |

| CAS Number | 138113-08-3 | [1][4] |

| Molecular Formula | C₁₃H₁₁NO | [5][6] |

| Molecular Weight | 197.23 g/mol | [5][7] |

| Appearance | White to pale beige/tan solid/powder | [2][3] |

| Melting Point | 81-83 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Limited solubility in water. | [2][8] |

| Purity | Commercially available with purity often exceeding 99% (by GC or HPLC) | [9][10] |

| Storage | Sealed in a dry, cool, and well-ventilated place. Recommended long-term storage at refrigerator temperatures (2-8°C) or -20°C. | [4][11] |

Spectroscopic and Analytical Data

The structural identity of 7-Methoxy-1-naphthylacetonitrile is confirmed through various analytical techniques. While specific spectra are proprietary to manufacturers, typical analytical data includes:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks corresponding to the aromatic protons on the naphthalene ring, a singlet for the methoxy group (O-CH₃), and a singlet for the methylene protons of the acetonitrile group (-CH₂-CN).

-

HPLC/GC: High-performance liquid chromatography and gas chromatography are standard methods to assess the purity of the compound, with high-grade commercial batches typically showing purity greater than 99.0%.[9][10]

-

InChI (International Chemical Identifier): InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3[12]

-

SMILES (Simplified Molecular Input Line Entry System): COc1ccc2cccc(CC#N)c2c1[12]

Core Application: Synthesis of Agomelatine

The primary industrial and research application of 7-Methoxy-1-naphthylacetonitrile is its function as a pivotal intermediate in the synthesis of Agomelatine.[1][13] Agomelatine is a melatonergic antidepressant that acts as an agonist at melatonin MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1]

The synthesis of Agomelatine requires the specific naphthalene core structure provided by 7-Methoxy-1-naphthylacetonitrile. The nitrile group of the intermediate is typically reduced to a primary amine, which is then acylated to form the final active pharmaceutical ingredient. The purity of the starting 7-Methoxy-1-naphthylacetonitrile is of paramount importance, as it directly influences the yield and purity of the final Agomelatine API.[1]

Synthesis Methodologies

Several synthetic routes to 7-Methoxy-1-naphthylacetonitrile have been developed, often starting from 7-methoxy-1-tetralone.[3] The choice of a particular synthetic pathway in an industrial setting is driven by factors such as cost, yield, reproducibility, safety, and environmental impact.[3]

Two-Step Industrial Synthesis from 7-Methoxy-1-Tetralone

A widely cited and industrially relevant method involves a two-step process: the condensation of 7-methoxy-1-tetralone with cyanoacetic acid to form an intermediate, followed by dehydrogenation (aromatization). This approach avoids harsh reagents and provides good yields and high purity.

The logical flow of this common industrial synthesis is depicted below.

Diagram Caption: Industrial synthesis workflow for 7-Methoxy-1-naphthylacetonitrile.

Experimental Protocol: Dehydrogenation of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

This protocol is an example of the aromatization step, a critical phase in the synthesis. The causality behind the choice of reagents is rooted in efficiency and industrial viability. Palladium on carbon is a highly effective and widely used catalyst for dehydrogenation reactions. Allyl methacrylate acts as a hydrogen acceptor, facilitating the removal of hydrogen from the dihydro-intermediate to form the aromatic naphthalene ring. Toluene is chosen as a high-boiling, non-reactive solvent suitable for reflux conditions.

Materials:

-

(7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

-

5% Palladium on Carbon (Pd/C)

-

Allyl Methacrylate

-

Toluene

-

Ethanol

-

Deionized Water

-

Reaction vessel (e.g., 500mL four-neck flask) equipped with a condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure: [8]

-

Charging the Reactor: In a 500mL four-necked flask, add 50.0g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile and 350mL of toluene. Stir the mixture until the solid is fully dissolved.

-

Addition of Reagents: Add 42.5g (0.34 mol) of allyl methacrylate to the solution and stir for 10 minutes. Subsequently, add 2.5g of 5% ruthenium/carbon catalyst (Note: some patents use Pd/C, others Ru/C; both are effective hydrogenation/dehydrogenation catalysts).[8]

-

Reaction: Heat the mixture to 80°C and maintain the reaction under stirring for approximately 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical method, such as Gas Chromatography (GC), to confirm the disappearance of the starting material.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture by suction to remove the catalyst. The catalyst can often be washed with a small amount of solvent (e.g., toluene or ethanol) and potentially be reused.

-

Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator until the product is dry.

-

-

Purification (Recrystallization):

-

To the solid residue, add 300mL of a 65% ethanol/water solution.

-

Heat the mixture to approximately 65°C until the solid is completely dissolved.

-

Cool the solution slowly, eventually to 0°C, while stirring to induce crystallization for at least 1 hour.

-

Collect the crystalline product by suction filtration.

-

Wash the crystals with a cold 50% ethanol/water solution.

-

Dry the solid product to obtain pure 7-methoxy-1-naphthaleneacetonitrile.

-

This self-validating protocol includes a clear endpoint determined by GC analysis and a robust purification step (recrystallization) that ensures the final product meets the high purity required for subsequent pharmaceutical synthesis.

Safety and Handling

As a chemical intermediate, 7-Methoxy-1-naphthylacetonitrile requires careful handling by trained personnel in a well-ventilated environment.[11]

Hazard Identification (GHS Classification)

The compound is classified as hazardous.[9]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[9]

-

Skin Irritation: Causes skin irritation (Category 2).[9]

-

Eye Irritation: Causes serious eye irritation (Category 2A).[9]

Signal Word: Danger[9]

Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE and handling precautions.

Diagram Caption: Recommended PPE and safety measures for handling 7-Methoxy-1-naphthylacetonitrile.

First Aid and Spill Measures

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]

-

In case of ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

-

Spills: In case of a spill, avoid dust formation. Wear appropriate PPE, including a self-contained breathing apparatus. Collect the spilled material into a suitable, closed container for disposal. Ensure adequate ventilation.[6]

Conclusion

7-Methoxy-1-naphthylacetonitrile (CAS 138113-08-3) is a cornerstone intermediate in modern pharmaceutical synthesis, valued for its specific chemical structure and reactivity. Its critical role in the production of Agomelatine highlights its importance in the drug development pipeline. A thorough understanding of its physicochemical properties, coupled with robust and safe synthesis protocols, is essential for researchers and chemists working in this field. The methodologies and safety precautions outlined in this guide provide a framework for the effective and responsible use of this important chemical compound.

References

- The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis. (n.d.). Google Cloud.

-

Preparation method of 7-methoxy-1-naphthylacetonitrile. (2020). Patsnap Eureka. Retrieved January 20, 2026, from [Link]

-

Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2005). Patsnap Eureka. Retrieved January 20, 2026, from [Link]

-

MSDS - 7-Methoxy-1-Naphthylacetonitrile. (n.d.). KM Pharma Solution Private Limited. Retrieved January 20, 2026, from [Link]

-

CAS No : 138113-08-3 | Chemical Name : 7-Methoxy-1-naphthylacetonitrile. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

- Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2005). Google Patents.

-

MSDS - 7-Methoxy-1-Naphthylacetonitrile. (n.d.). KM Pharma Solution Private Limited. Retrieved January 20, 2026, from [Link]

-

2-(7-Methoxynaphthalen-1-yl)acetonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

7-Methoxy-1-naphthylacetonitrile | CAS 138113-08-3. (n.d.). Veeprho. Retrieved January 20, 2026, from [Link]

Sources

- 1. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. kmpharma.in [kmpharma.in]

- 7. Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 8. 7-methoxy naphthyl acetonitrile synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 10. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]